3-Amino-6-methoxy-5-azaindole dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-6-methoxy-5-azaindole dihydrochloride typically involves the construction of the indole ring system, which is a significant heterocyclic system in natural products and drugs . One common method involves the cyclization of chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling followed by acetic acid-catalyzed cyclization . Industrial production methods often utilize microwave heating to accelerate the reaction steps, such as epoxide-opening-cyclization-dehydration sequences .
Chemical Reactions Analysis
3-Amino-6-methoxy-5-azaindole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Amino-6-methoxy-5-azaindole dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts as a precursor or intermediate in the synthesis of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Amino-6-methoxy-5-azaindole dihydrochloride can be compared with other similar compounds, such as:
3-Amino-5-azaindole: Lacks the methoxy group, which can affect its reactivity and applications.
6-Methoxy-5-azaindole: Lacks the amino group, which can influence its chemical properties and uses.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPGNSKMCWMENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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